Didesethyl Chloroquine Hydroxyacetamide-d4

Description

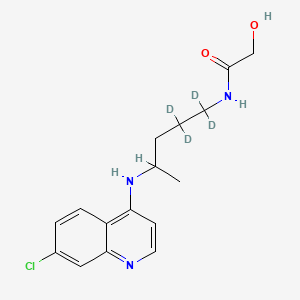

Didesethyl Chloroquine Hydroxyacetamide-d4 (CAS: 1216956-86-3) is a stable isotope-labeled derivative of the chloroquine metabolite, Didesethyl Chloroquine Hydroxyacetamide. It is synthesized by incorporating four deuterium atoms (d4) into the molecular structure, specifically at the 3,4-d4-butylamino positions . This compound is primarily utilized as an analytical reference standard in liquid chromatography-mass spectrometry (LC-MS) to quantify metabolites in pharmacokinetic studies and drug monitoring . Its molecular formula is C₁₉H₂₂D₄ClN₃O₂, with a molecular weight of approximately 375.35 g/mol (exact weight varies based on isotopic purity) .

The parent compound, Didesethyl Chloroquine (CAS: 4298-14-0; molecular formula: C₁₄H₁₈ClN₃), is a known metabolite of chloroquine, formed via sequential deethylation in hepatic pathways .

Properties

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOIOWFYPCSSQ-BRVWLQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675837 | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216956-86-3 | |

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

The parent compound, chloroquine (C18H26ClN3), undergoes sequential modifications to yield the didesethyl derivative. Desethylation reactions typically employ acidic or enzymatic hydrolysis to remove ethyl groups from the tertiary amine.

Deuterium Labeling Techniques

Deuterium is introduced at the 1,1,2,2 positions of the pentyl side chain, as indicated by the SMILES notation:

.

Common methods for such site-specific deuteration include:

Hydroxyacetamide Functionalization

The hydroxyacetamide moiety is introduced via nucleophilic acyl substitution. Reaction of the primary amine intermediate with glycolic acid derivatives under basic conditions yields the final hydroxyacetamide group.

Reaction Conditions and Optimization

Key Reaction Parameters

Purification and Isolation

Post-synthesis purification involves:

-

Chromatography : Reverse-phase HPLC using C18 columns to separate deuterated and non-deuterated species.

-

Crystallization : Recrystallization from chloroform-methanol mixtures to achieve >98% purity.

Analytical Characterization

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| Mass Spectrometry | [M+H]+ peak at m/z 325.1495 (theoretical 325.83) |

| NMR | Absence of proton signals at δ 1.2–1.5 ppm (deuterated positions) |

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium labeling significantly increases production costs. For example, deuterated alkyl halides are ~10× more expensive than their protonated counterparts.

Regulatory Considerations

As a "Controlled Product", synthesis requires compliance with Good Manufacturing Practices (GMP) and documentation for deuterium content verification.

Applications in Pharmaceutical Research

Chemical Reactions Analysis

Types of Reactions

Didesethyl Chloroquine Hydroxyacetamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4 involves several steps, starting from chloroquine. The process typically includes:

- Use of Deuterated Reagents : Ensures incorporation of deuterium atoms.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the identification and quantification of chloroquine derivatives. It allows for precise measurements in mass spectrometry due to its stable isotope labeling.

Biological Research

This compound is instrumental in studying the metabolism and pharmacokinetics of chloroquine and its derivatives. It is particularly valuable in:

- Proteomics : Used to track protein interactions and modifications in biological systems.

- Molecular Docking Studies : Investigates its binding affinity to various biological targets, including viral proteins.

Medical Research

This compound has potential therapeutic applications, particularly in:

- Antiviral Therapies : Studies indicate its effectiveness against viruses like chikungunya by inhibiting key protein interactions necessary for viral replication.

- Antimalarial Drug Development : Its mechanism of action aligns with that of chloroquine, targeting heme polymerase in malaria parasites.

Industrial Applications

The compound is utilized in the production of stable isotope-labeled compounds for pharmaceutical applications, enhancing the development of new chemical entities.

Antiviral Properties

Recent molecular docking studies have demonstrated that this compound exhibits a high binding affinity for the P23^pro-zbd domain of chikungunya virus (CHIKV). Key findings include:

- Binding Affinity : Superior to other chloroquine derivatives.

- Target Residues Identified : Important amino acids involved include Thr1312, Ala1355, and Asp1364.

- Implications for Therapy : Suggests potential as a candidate for new antiviral therapies against CHIKV.

Mechanism of Action

The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide-d4 is similar to that of chloroquine. It involves the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between Didesethyl Chloroquine Hydroxyacetamide-d4 and related compounds:

Pharmacological and Analytical Relevance

- Deuterated vs. Non-Deuterated Forms: The deuterium in this compound minimizes interference in mass spectrometry, enabling precise quantification of metabolites in biological matrices . In contrast, the non-deuterated form (CAS: 1159977-30-6) lacks this isotopic advantage and is less commonly used in high-sensitivity assays.

- Hydroxyacetamide Modification : The addition of the hydroxyacetamide group in this compound distinguishes it from Didesethyl Chloroquine (CAS: 4298-14-0). This structural change may influence solubility or receptor interactions, though direct pharmacological comparisons are absent in current literature .

- Role in Antimalarial Research: Chloroquine (CAS: 54-05-7) and its metabolites, including Didesethyl Chloroquine, have been studied extensively for efficacy against Plasmodium vivax .

Stability and Commercial Availability

- This compound is marketed as a neat (pure) standard by suppliers like TRC (Toronto Research Chemicals) and Shaanxi Dideu Medichem Co. Ltd., emphasizing its use in regulated laboratory settings .

- In contrast, Didesethyl Chloroquine (CAS: 4298-14-0) is more widely available for research into chloroquine metabolism and resistance mechanisms .

Biological Activity

Didesethyl Chloroquine Hydroxyacetamide-d4 is a derivative of chloroquine, an established antimalarial drug, and its biological activities have garnered attention due to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C16H16D4ClN3O2

- Molecular Weight : 325.83 g/mol

- CAS Number : Not specified in the sources but related to chloroquine derivatives.

This compound shares mechanisms similar to those of chloroquine and hydroxychloroquine. These compounds are known to:

- Inhibit Autophagy : By raising lysosomal pH, they prevent the conversion of toxic heme into non-toxic hemozoin in malaria parasites, thereby exerting antimalarial effects .

- Modulate Immune Response : They downregulate pro-inflammatory cytokines and inhibit toll-like receptor (TLR) signaling, which may be beneficial in autoimmune conditions .

- Potential Antiviral Activity : Similar to chloroquine, it may exhibit antiviral properties against various pathogens, including coronaviruses, by interfering with viral entry and replication .

Antimalarial Activity

This compound exhibits significant antiplasmodial activity. It has been shown to be effective against Plasmodium falciparum in vitro. The compound's efficacy stems from its ability to accumulate in the acidic food vacuoles of the parasite, disrupting their function and leading to parasite death .

Immunomodulatory Effects

Research indicates that this compound may have immunomodulatory effects similar to its parent compound. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in various inflammatory diseases .

Study on COVID-19 Treatment

A clinical trial investigated the use of chloroquine derivatives, including this compound, in treating COVID-19 patients. The study highlighted that while high doses were initially considered necessary for antiviral action, they also increased the risk of severe side effects such as cardiac arrhythmias. This led to a reevaluation of dosing strategies in clinical settings .

Safety and Toxicity Reports

Reports on chloroquine toxicity underscore the importance of understanding the safety profile of its derivatives. High doses have been associated with serious cardiovascular events. In animal studies, this compound demonstrated a safety margin comparable to chloroquine, but ongoing studies are necessary to fully elucidate its toxicity profile .

Data Summary Table

| Parameter | This compound | Chloroquine |

|---|---|---|

| Molecular Weight | 325.83 g/mol | 319.88 g/mol |

| Antimalarial Activity | Effective against P. falciparum | Effective against P. falciparum |

| Immunomodulatory Effects | Yes | Yes |

| Cardiovascular Risk | Moderate (requires monitoring) | High (noted in trials) |

| Clinical Use | Investigational for various conditions | Established for malaria and autoimmune diseases |

Q & A

Q. How can Didesethyl Chloroquine Hydroxyacetamide-d4 be identified and quantified in biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Didesethyl Chloroquine-d4) to enhance specificity. Validate the method using spike-recovery experiments in plasma/tissue homogenates, ensuring linearity (e.g., 1–500 ng/mL), precision (CV <15%), and accuracy (85–115%). Isotopic purity of the deuterated standard must be verified via high-resolution MS to avoid interference from non-deuterated metabolites .

Q. What is the role of this compound in studying Chloroquine metabolism?

Methodological Answer: As a primary metabolite, it serves as a biomarker for Chloroquine biotransformation. Administer Chloroquine to in vivo models (e.g., rodents), collect plasma at timed intervals, and quantify the metabolite using validated LC-MS. Compare pharmacokinetic parameters (e.g., AUC, t₁/₂) to assess metabolic stability. Concurrently, use in vitro hepatocyte assays to identify cytochrome P450 isoforms responsible for its formation .

Q. How is this compound synthesized for research use?

Methodological Answer: Synthesize via sequential deethylation of Chloroquine using liver microsomes or recombinant CYP enzymes (e.g., CYP2C8/3A4). Purify via preparative HPLC and confirm structure via NMR (¹H/¹³C) and MS. For deuterated analogs, substitute hydrogen atoms at specific positions using deuterated precursors (e.g., D₄-ethyl groups) during synthesis .

Advanced Research Questions

Q. How can researchers design experiments to study the role of this compound in drug resistance?

Methodological Answer:

- In vitro resistance models : Expose Plasmodium falciparum cultures to sub-therapeutic Chloroquine doses over 6–12 months. Monitor IC₅₀ shifts and correlate with metabolite accumulation (LC-MS).

- Genetic analysis : Perform whole-genome sequencing on resistant strains to identify mutations in transporters (e.g., PfCRT) linked to altered metabolite efflux.

- Mechanistic studies : Use CRISPR-edited parasites to validate resistance markers and assess metabolite binding affinity via surface plasmon resonance .

Q. How should contradictory data on Chloroquine metabolite efficacy (e.g., in COVID-19 studies) be analyzed?

Methodological Answer:

- Meta-analysis : Aggregate clinical trial data (e.g., WHO Solidarity Trial) and stratify results by metabolite plasma levels. Use multivariate regression to adjust for confounders (e.g., comorbidities, dosing regimens).

- In vitro-in vivo correlation (IVIVC) : Compare antiviral EC₅₀ values (from Vero E6 cells) with clinical outcomes. Note that metabolite concentrations in lung tissue may differ from plasma due to lysosomotropism .

Q. What methods are recommended for environmental monitoring of this compound?

Methodological Answer:

- Sample preparation : Extract water/soil samples using solid-phase extraction (SPE) with mixed-mode sorbents.

- Detection : Employ high-resolution MS (Q-TOF) to distinguish isotopic patterns from co-eluting contaminants.

- Limit of quantification (LOQ) : Validate down to 1 ng/L to address environmental persistence concerns .

Q. How do deuterated analogs improve pharmacokinetic studies of Chloroquine metabolites?

Methodological Answer: Deuterated standards (e.g., Didesethyl Chloroquine-d4) minimize matrix effects in MS by providing identical retention times but distinct mass transitions. Use stable isotope-labeled internal standards (SIL-IS) in absolute quantification workflows to correct for extraction efficiency and ion suppression .

Q. What experimental strategies address discrepancies between in vitro and in vivo activity of Chloroquine metabolites?

Methodological Answer:

- Tissue distribution studies : Use radiolabeled metabolites (³H/¹⁴C) in autoradiography to map accumulation in target organs (e.g., liver, erythrocytes).

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and protein binding data to predict in vivo exposure .

Q. How can researchers investigate metabolite-induced toxicity (e.g., myopathy) in preclinical models?

Methodological Answer:

Q. What computational approaches are used to predict metabolite interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.